(tris(1-(O-ethylcarboxymethyl)-1h-1,2,3-triazol-4-ylmethyl)amine)
Overview
Description
(tris(1-(O-ethylcarboxymethyl)-1h-1,2,3-triazol-4-ylmethyl)amine) is a useful research compound. Its molecular formula is C21H30N10O6 and its molecular weight is 518.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cationic Germanium(IV) Fluorides Synthesis : This compound is used in synthesizing cationic germanium(IV) fluorides, which is significant in the field of chemical synthesis (Suter et al., 2018).
Fe(II) and Co(II) Complexes : It acts as a 'Click'-derived tripodal ligand for the synthesis of capped-tetrahedrally coordinated Fe(II) and Co(II) complexes, which has implications in coordination chemistry and potentially in materials science (Schweinfurth et al., 2012).
Spin Crossover Complexes : The compound serves as a novel ligand for spin crossover complexes. This application is important for creating materials that can switch states in response to chemical or environmental changes (Schweinfurth et al., 2011).
Chitosan Hydrogels : While not directly related to tris(1-(O-ethylcarboxymethyl)-1h-1,2,3-triazol-4-ylmethyl)amine, a related compound, tris(2-(2-formylphenoxy)ethyl)amine, is used as a cross-linker for pH- and thermo-responsive chitosan hydrogels. These have potential applications in targeted drug delivery (Karimi et al., 2018).
Copper-Catalyzed Reactions : It is also used in accelerating the copper(I)-catalyzed azide-alkyne cycloaddition reaction, which is a cornerstone reaction in the field of click chemistry (Rodionov et al., 2007).
Aerobic Oxidation of Alcohols : Bi-functional tris(triazolyl)amines functionalized with poly(ethylene glycol) serve as ligands and surfactants for copper-catalyzed aerobic oxidation of alcohols in water, highlighting their role in catalysis and green chemistry (Nakarajouyphon et al., 2022).
Fluorescence Recognition : This compound is a new click-derived receptor showing exclusive fluorescence turn-off response to Ni2+ in aqueous solution, indicating its use in sensing and detection technologies (Zhu et al., 2016).
Properties
IUPAC Name |
ethyl 2-[4-[[bis[[1-(2-ethoxy-2-oxoethyl)triazol-4-yl]methyl]amino]methyl]triazol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N10O6/c1-4-35-19(32)13-29-10-16(22-25-29)7-28(8-17-11-30(26-23-17)14-20(33)36-5-2)9-18-12-31(27-24-18)15-21(34)37-6-3/h10-12H,4-9,13-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUDYSJYBSQJSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)CN(CC2=CN(N=N2)CC(=O)OCC)CC3=CN(N=N3)CC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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